molecular formula C17H27N3O17P2 B1202137 UDP-N-acetyl-alpha-D-mannosamine

UDP-N-acetyl-alpha-D-mannosamine

Cat. No. B1202137
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-ZYQOOJPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-alpha-D-mannosamine is a UDP-N-acetyl-D-mannosamine in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-mannosamine(2-).

Scientific Research Applications

  • Enzymatic Formation and Structural Analysis : The enzyme UDP-N-acetyl-d-glucosamine 2′-epimerase is specific for UDP-N-acetylglucosamine and plays a role in the formation of ManNAc. It has been studied for its properties and specific activity (Spivak & Roseman, 1966). Additionally, the crystal structure of UDP-N-acetyl-d-mannosamine dehydrogenase from Pyrococcus horikoshii OT3 has been determined, revealing insights into the structural features and catalytic residues of this enzyme (Pampa et al., 2014).

  • Role in Glycoprotein Synthesis : Research on rabbit liver UDP-N-acetylglucosamine:alpha-3-D-mannoside beta-1,2-N-acetylglucosaminyltransferase I has shown its essential role in converting high mannose to hybrid and complex N-glycans, a crucial step in glycoprotein synthesis (Nishikawa et al., 1988).

  • Application in Bacterial Processes : Studies have revealed the role of ManNAc in bacterial processes. For instance, the structure of UDP-N-acetylglucosamine 2-epimerase from bacteria has been determined, showing its role in providing bacteria with ManNAc for the formation of antiphagocytic capsular polysaccharide (Campbell et al., 2000). Additionally, ManNAc is involved in the biosynthesis of the (α1→6)-LinkedN-Acetyl-d-Mannosamine-1-Phosphate Capsule of Serogroup A Neisseria meningitidis, a process distinct from sialic acid-containing capsules in other meningococcal serogroups (Swartley et al., 1998).

  • Role in Capsular Polysaccharide Biosynthesis : The role of ManNAc in the biosynthesis of extracellular polysaccharides, which are important virulence factors in bacteria, has been studied. For example, in Staphylococcus aureus, Cap5O catalyzes the oxidation of ManNAc to ManNAcA for the production of serotype 5 capsular polysaccharide (Gruszczyk et al., 2011).

  • Distribution in Bacillus Species : Research on the distribution of ManNAc and ManNAcA in Bacillus species has shown their presence in cell walls and the specific enzymes responsible for their formation (Yoneyama et al., 1982).

  • Sialic Acid Biosynthesis : Studies have focused on the stereochemistry and mechanism of the reaction catalyzed by mammalian UDP-N-acetylglucosamine 2-epimerase in the biosynthesis of sialic acid, a crucial molecule in biological recognition systems (Chou et al., 2003).

  • Analysis of Nucleotide Diphosphate Sugar Dehydrogenases : An analysis of UDP-glucose dehydrogenase (UDPGDH) and UDP-N-acetyl-mannosamine dehydrogenase (UDPNAMDH) has revealed family and group-specific relationships, shedding light on the critical roles of these enzymes in various biological processes (Freas et al., 2016).

Scientific Research Applications of UDP-N-acetyl-alpha-D-mannosamine

UDP-N-acetyl-alpha-D-mannosamine (UDP-ManNAc) plays a crucial role in various biological and biochemical processes, particularly in the synthesis of glycoproteins and polysaccharides. This compound is integral to the biosynthetic pathways that produce complex carbohydrates critical for cellular functions, signaling, and structural integrity. The following paragraphs outline key research findings regarding the applications and significance of UDP-ManNAc in scientific research, excluding aspects related to drug use, dosage, and side effects as per the specified requirements.

Enzymatic Functions and Biosynthesis

UDP-ManNAc serves as a substrate for several enzymes involved in the biosynthesis of sialic acids, which are vital for cellular interactions, signaling, and immune recognition. One such enzyme, UDP-N-acetylglucosamine 2-epimerase, catalyzes the reversible conversion between UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-ManNAc, highlighting the compound's central role in the metabolic pathways leading to sialic acid production. This enzymatic activity is crucial for the biosynthesis of N-acetylneuraminic acid, a sialic acid that influences a wide range of biological functions from neural development to viral infection resistance (Campbell et al., 2000).

Role in Glycosylation

UDP-ManNAc is also implicated in the glycosylation process, where it contributes to the formation of glycoproteins and glycolipids. Glycosylation is a post-translational modification where carbohydrates are covalently attached to proteins or lipid molecules, affecting their stability, activity, and cellular localization. Studies on enzymes like UDP-N-acetylglucosamine:alpha-3-D-mannoside beta-1,2-N-acetylglucosaminyltransferase I have shown how UDP-ManNAc derivatives participate in the intricate steps of N-glycan assembly, influencing protein folding and signaling pathways (Nishikawa et al., 1988).

properties

Product Name

UDP-N-acetyl-alpha-D-mannosamine

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

IUPAC Name

[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-ZYQOOJPVSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

synonyms

UDP-ManNAc
uridine diphosphate N-acetylmannosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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